Azaribine

Vue d'ensemble

Description

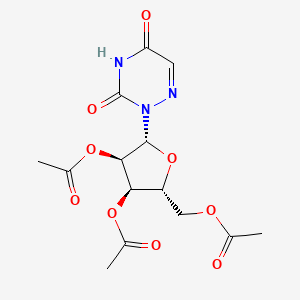

L’Azaribine, également connue sous le nom de triacétyl-6-azauridine, est un médicament qui a été initialement développé pour le traitement du psoriasis. Il présente également des propriétés anticancéreuses et antivirales. L’this compound est un promédicament, ce qui signifie qu’elle est métabolisée dans l’organisme pour produire le composé actif 6-azauridine .

Applications De Recherche Scientifique

Azaribine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.

Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Explored for its therapeutic potential in treating psoriasis, cancer, and viral infections.

Industry: Utilized in the development of antiviral and anticancer drugs

Mécanisme D'action

L’Azaribine exerce ses effets en étant métabolisée en 6-azauridine, qui inhibe l’orotidine 5’-monophosphate décarboxylase (OMPD). Cette inhibition perturbe la synthèse des nucléotides pyrimidiques, conduisant à la suppression de la synthèse de l’ADN et de l’ARN. Les cibles moléculaires comprennent les ARN polymérases virales et les enzymes cellulaires impliquées dans le métabolisme des nucléotides .

Analyse Biochimique

Biochemical Properties

Azaribine is a potent inhibitor of orotidine monophosphate decarboxylase (OMPD), an enzyme involved in the synthesis of uridine monophosphate, a precursor of RNA . By inhibiting OMPD, this compound can disrupt RNA synthesis and thereby inhibit the replication and transcription of several RNA viruses .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to be active against mycosis fungoides and psoriasis . It had little effect on human leukemia . In the context of viral infections, this compound inhibits viral genome replication and gene transcription, thereby exerting antiviral effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the nucleoside analogue 6-azauridine in the body . This analogue then inhibits the activity of OMPD, disrupting RNA synthesis and thereby inhibiting the replication and transcription of RNA viruses .

Temporal Effects in Laboratory Settings

This suggests that the drug may have adverse effects over time, particularly at higher doses .

Dosage Effects in Animal Models

It is known that this compound was withdrawn from clinical use due to toxicity issues , suggesting that higher doses may lead to adverse effects.

Metabolic Pathways

This compound is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Azaribine est synthétisée par acétylation de la 6-azauridine. Le processus implique la réaction de la 6-azauridine avec l’anhydride acétique en présence d’un catalyseur tel que la pyridine. La réaction se produit généralement dans des conditions douces, conduisant à la formation de triacétyl-6-azauridine .

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’Azaribine subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : les groupes acétyle de l’this compound peuvent être hydrolysés pour produire de la 6-azauridine.

Oxydation : l’this compound peut subir des réactions d’oxydation, bien que celles-ci soient moins courantes.

Substitution : Les groupes acétyle peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : implique généralement l’utilisation d’eau ou de solutions aqueuses dans des conditions acides ou basiques.

Oxydation : nécessite des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Substitution : implique l’utilisation de nucléophiles tels que les amines ou les alcools.

Principaux produits formés

Hydrolyse : produit de la 6-azauridine.

Oxydation : peut produire divers dérivés oxydés en fonction des conditions.

Substitution : conduit à la formation de dérivés substitués de l’this compound.

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Chimie : utilisée comme réactif en synthèse organique et comme composé modèle pour l’étude des analogues de nucléosides.

Biologie : étudiée pour ses effets sur les processus cellulaires et son potentiel en tant qu’outil biochimique.

Médecine : explorée pour son potentiel thérapeutique dans le traitement du psoriasis, du cancer et des infections virales.

Industrie : Utilisée dans le développement de médicaments antiviraux et anticancéreux

Comparaison Avec Des Composés Similaires

Composés similaires

6-Azauridine : le métabolite actif de l’Azaribine, utilisé dans des applications thérapeutiques similaires.

Brequinar : un agent antiviral et anticancéreux avec un mécanisme d’action différent.

Mycophénolate mofétil : Un immunosuppresseur présentant des propriétés antivirales

Unicité

L’this compound est unique en raison de son double rôle de promédicament et de son activité antivirale à large spectre. Contrairement à d’autres composés similaires, l’this compound est spécifiquement conçue pour être métabolisée en 6-azauridine, ce qui permet d’obtenir des effets thérapeutiques ciblés .

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOBRRFOVWGIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859707 | |

| Record name | 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-64-4 | |

| Record name | Azaribin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaribine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

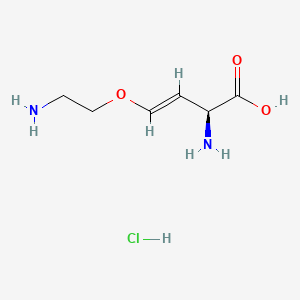

Feasible Synthetic Routes

Q1: What is the mechanism of action of Azaribine?

A1: this compound, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]

Q2: How does the inhibition of pyrimidine biosynthesis by this compound relate to its antipsoriatic effects?

A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, this compound effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of this compound.

Q4: Have any studies investigated the structure-activity relationship of this compound or its analogs?

A4: While the provided abstracts don't directly explore the SAR of this compound, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.

Q5: What is known about the stability and formulation of this compound?

A5: Information regarding the specific stability profile and formulation strategies for this compound is not detailed in the provided abstracts.

Q6: Are there any specific SHE regulations regarding the handling and use of this compound?

A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for this compound. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.

Q7: How do the urinary levels of orotic acid and orotidine correlate with this compound therapy?

A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of this compound's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []

Q8: What in vivo models have been used to study the efficacy of this compound?

A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including this compound, on cell growth. []

Q9: Is there evidence of resistance development to this compound in the treatment of psoriasis?

A9: The abstracts do not specifically address the development of resistance to this compound.

Q10: What are the known toxicities and side effects associated with this compound?

A12: this compound therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:

- Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]

- Gastrointestinal symptoms: These are usually mild and transient. []

- Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]

- Homocystinemia: this compound treatment can lead to elevated levels of homocysteine in the blood. [, ]

Q11: What is the significance of homocystinemia in the context of this compound therapy?

A13: The occurrence of homocystinemia during this compound treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which this compound induces homocystinemia remains unclear. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)